molecular formula C9H7N3 B1359181 4-methyl-1H-indazole-5-carbonitrile CAS No. 478837-29-5

4-methyl-1H-indazole-5-carbonitrile

Cat. No.: B1359181
CAS No.: 478837-29-5
M. Wt: 157.17 g/mol
InChI Key: JZFGGTZDIPNTFM-UHFFFAOYSA-N
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Description

4-methyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

4-methyl-1H-indazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Future Directions

Indazole-containing derivatives, including “4-methyl-1H-indazole-5-carbonitrile”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for potential therapeutic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-methyl-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby reducing inflammation. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptors involved in cell signaling pathways, leading to changes in gene expression and cellular responses. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, resulting in lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular and nervous systems. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, this compound can influence metabolic flux by inhibiting or activating specific metabolic enzymes, resulting in changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-1H-indazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1H-indazole-5-carbonitrile
  • 4-methyl-1H-indazole
  • 5-cyano-1H-indazole

Uniqueness

4-methyl-1H-indazole-5-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-methyl-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFGGTZDIPNTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629068
Record name 4-Methyl-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478837-29-5
Record name 4-Methyl-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-indazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic anhydride (2.1 ml, 22.3 mmol), tetra-n-butylammonium bromide (118 mg, 0.366 mmol), potassium acetate (1.44 g, 14.7 mmol) and isoamyl nitrite (1.3 ml, 9.68 mmol) were added to an ethyl acetate suspension (15 ml) of N-(4-cyano-2,3-dimethylphenyl)acetamide (1.38 g, 7.33 mmol) at room temperature, and then the reaction was carried out for 7 hours under reflux conditions. The reaction mixture was cooled, diluted with ethyl acetate, and then washed with a saturated aqueous sodium hydrogencarbonate solution. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then distilled to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/chloroform) to obtain 4-methyl-1H-indazole-5-carbonitrile (1.24 g, 84.9%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
118 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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